Tert-butyl 3-(methylthio)-1,2,4-oxadiazol-5-ylcarbamate
Description
tert-Butyl3-(methylthio)-1,2,4-oxadiazol-5-ylcarbamate is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Properties
Molecular Formula |
C8H13N3O3S |
|---|---|
Molecular Weight |
231.27 g/mol |
IUPAC Name |
tert-butyl N-(3-methylsulfanyl-1,2,4-oxadiazol-5-yl)carbamate |
InChI |
InChI=1S/C8H13N3O3S/c1-8(2,3)13-7(12)10-5-9-6(15-4)11-14-5/h1-4H3,(H,9,10,11,12) |
InChI Key |
ODHWCFLRXNDELJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=NO1)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl3-(methylthio)-1,2,4-oxadiazol-5-ylcarbamate typically involves the reaction of tert-butyl isocyanate with 3-(methylthio)-1,2,4-oxadiazole-5-carboxylic acid. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction mixture is stirred at room temperature for several hours until the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of tert-butyl3-(methylthio)-1,2,4-oxadiazol-5-ylcarbamate can be scaled up by using larger reaction vessels and optimizing reaction conditions to improve yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl3-(methylthio)-1,2,4-oxadiazol-5-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides, in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
tert-Butyl3-(methylthio)-1,2,4-oxadiazol-5-ylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of tert-butyl3-(methylthio)-1,2,4-oxadiazol-5-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may interfere with the function of enzymes involved in DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
tert-Butylthiol: An organosulfur compound with a similar tert-butyl group but different functional groups.
Metribuzin: A herbicide with a similar methylthio group and oxadiazole ring structure.
Uniqueness
tert-Butyl3-(methylthio)-1,2,4-oxadiazol-5-ylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Biological Activity
Tert-butyl 3-(methylthio)-1,2,4-oxadiazol-5-ylcarbamate is a compound belonging to the oxadiazole class, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 230.30 g/mol. Its structure features a tert-butyl group attached to a carbamate moiety and a methylthio substituent on the oxadiazole ring.
The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets through:
- Hydrogen Bonding : The presence of nitrogen and oxygen in the oxadiazole ring facilitates hydrogen bonding with proteins and other macromolecules.
- Hydrophobic Interactions : The tert-butyl group enhances lipid solubility, potentially increasing membrane permeability.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 mg/mL |
| Escherichia coli | 1.0 mg/mL |
| Pseudomonas aeruginosa | 0.25 mg/mL |
These results suggest that the compound may be effective in treating infections caused by these pathogens.
Antifungal Activity
In addition to antibacterial properties, compounds within this class have also shown antifungal activity. For example, studies have reported that certain oxadiazole derivatives exhibit potent antifungal effects against strains such as Candida albicans and Aspergillus niger, with MIC values ranging from 0.01 to 0.1 mg/mL.
Study on Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated several oxadiazole derivatives for their antibacterial properties. Among these, this compound was identified as one of the most promising candidates due to its low MIC values against multiple bacterial strains .
Study on Metabolic Stability
An investigation into the metabolic stability of similar compounds showed that modifications in the oxadiazole ring can significantly influence their pharmacokinetic properties. The study found that replacing certain groups improved metabolic stability in liver microsomes, suggesting potential for further development in drug formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
